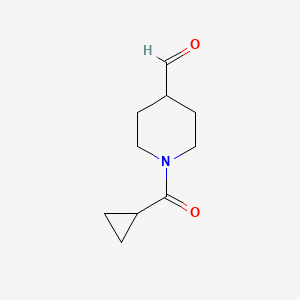

1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

Overview

Description

1-Cyclopropanecarbonylpiperidine-4-carbaldehyde is a complex organic compound. It is related to the class of compounds known as piperidines . Piperidines are a class of organic compounds that contain a saturated heterocyclic ring of five carbon atoms and one nitrogen atom . They are widely used in medicinal chemistry due to their diverse chemotherapeutic actions .

Synthesis Analysis

The synthesis of such compounds often involves reactions of substituted phenylpyrazole-4-carbaldehydes and aminophenols . These reactions are typically assisted by microwaves and characterized by elemental analysis and spectroscopic data . The crystal structures of the resulting compounds can be studied using single-crystal XRD data .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. Quantum chemical calculations can be made to determine structure parameters in the ground state . These calculations can also provide information about the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. The most frequently used synthetic reactions in medicinal chemistry have not been discovered within the past 20 years, suggesting a high bar of impact for new synthetic reactions in drug discovery .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by various factors. For example, feedstock choice, pyrolysis temperature, and pyrolysis type can influence the final physicochemical characteristics of biochar, a type of carbon-rich material .Relevant Papers Several relevant papers were retrieved during the search. These papers cover a range of topics, including the synthesis and characterization of related compounds , the analysis of chemical reactions , and the study of physical and chemical properties . These papers provide valuable insights into the study of this compound and related compounds.

Scientific Research Applications

Prins Cyclization

- Kumar et al. (2018) described a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, including 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde, with alcohols for stereoselective construction of hexahydrooxonines and octahydrocyclopenta[ b]pyrans (Kumar, Dey, & Banerjee, 2018).

Ring-Opening and Chlorochalcogenation

- Wallbaum et al. (2016) achieved ring-opening and chlorochalcogenation of meso-cyclopropyl carbaldehydes using organocatalysis, leading to products with multiple stereocenters (Wallbaum, Garve, Jones, & Werz, 2016).

Photochemical Studies

- Research by Funke and Cerfontain (1976) explored the photochemistry of cyclopropanecarbaldehydes, demonstrating various radical reactions upon irradiation (Funke & Cerfontain, 1976).

Radical 1,2-Alkylarylation

- Pan et al. (2017) developed a metal-free 1,2-alkylarylation of allylic alcohols with aliphatic aldehydes, including cyclopropanecarbaldehydes, through radical processes (Pan, Ni, Fu, & Yu, 2017).

Nucleophilic Ring Opening

- Li, Li, and Wang (2009) reported nucleophilic ring opening of cyclopropanecarbaldehydes, leading to the synthesis of benzo[b]thiepines (Li, Li, & Wang, 2009).

Cloke-Wilson Type Annulation

- Kumar, Kumar, and Banerjee (2020) introduced a synthesis method for dihydro-1,2-oxazine via Cloke-Wilson type ring expansion of aryl substituted cyclopropane carbaldehydes (Kumar, Kumar, & Banerjee, 2020).

Stereocontrolled Synthesis

- Alcaide and Almendros (2001, 2002) highlighted the use of 4-oxoazetidine-2-carbaldehydes in stereocontrolled synthesis for producing various biologically important substances (Alcaide & Almendros, 2001; Alcaide & Almendros, 2002).

properties

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-7-8-3-5-11(6-4-8)10(13)9-1-2-9/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIRBPDDHHSSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3080120.png)

![O-[3-(3-bromophenyl)propyl]hydroxylamine](/img/structure/B3080147.png)

![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)

![{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B3080179.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080192.png)

![4-[(4-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080201.png)

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080210.png)